![molecular formula C11H22N2O2S B13106090 rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine: is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the ethylsulfonyl group: This step involves sulfonylation reactions under controlled conditions.
N-methylation: The final step involves the methylation of the nitrogen atom in the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the sulfonyl group.
Substitution: Various substitution reactions can be performed on the bicyclic core or the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- rel-(1R,3s,5S)-9-(Methylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-ethyl-9-azabicyclo[3.3.1]nonan-3-amine
Uniqueness
The unique combination of the ethylsulfonyl group and the bicyclic structure distinguishes rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine from similar compounds. This combination may result in distinct chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C11H22N2O2S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
(1S,5R)-9-ethylsulfonyl-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H22N2O2S/c1-3-16(14,15)13-10-5-4-6-11(13)8-9(7-10)12-2/h9-12H,3-8H2,1-2H3/t9?,10-,11+ |
Clave InChI |
MWNNUUNWJAVUHJ-FGWVZKOKSA-N |
SMILES isomérico |
CCS(=O)(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC |
SMILES canónico |
CCS(=O)(=O)N1C2CCCC1CC(C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
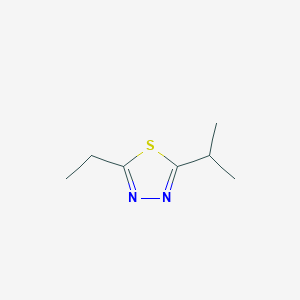

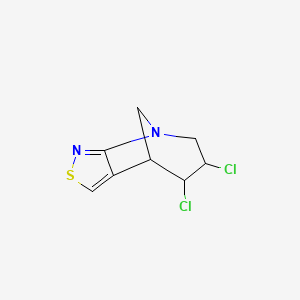
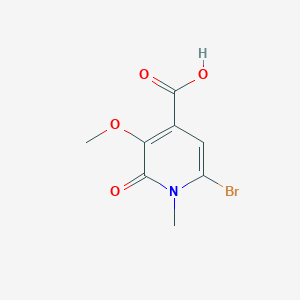
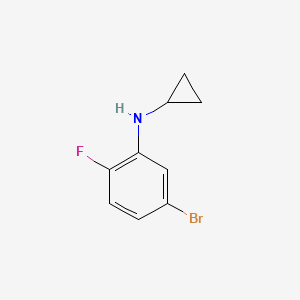

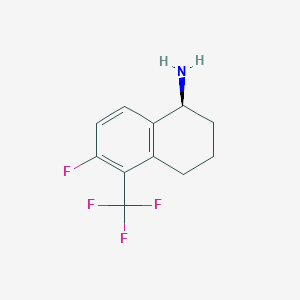

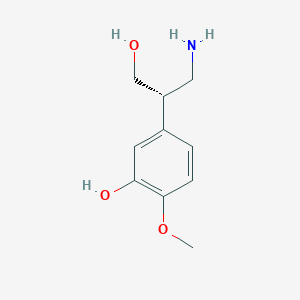

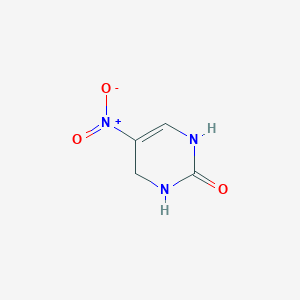
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
